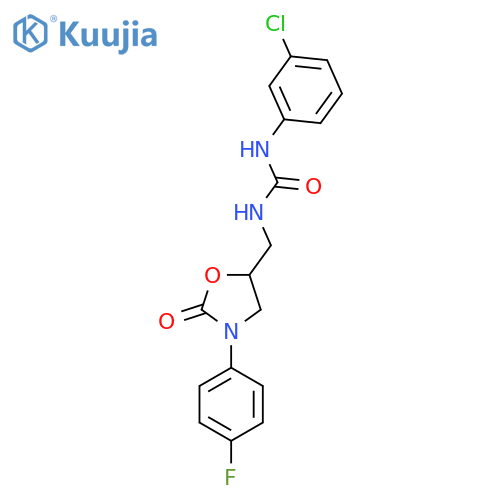

Cas no 954632-66-7 (1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea)

1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea

- 1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea

- AKOS024644352

- 954632-66-7

- 1-(3-chlorophenyl)-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea

- F2375-0112

- 1-(3-chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

-

- インチ: 1S/C17H15ClFN3O3/c18-11-2-1-3-13(8-11)21-16(23)20-9-15-10-22(17(24)25-15)14-6-4-12(19)5-7-14/h1-8,15H,9-10H2,(H2,20,21,23)

- InChIKey: FTGPWUYEFPANJD-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)NC(NCC1CN(C2C=CC(=CC=2)F)C(=O)O1)=O

計算された属性

- せいみつぶんしりょう: 363.0785972g/mol

- どういたいしつりょう: 363.0785972g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2375-0112-5μmol |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-50mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-3mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-10μmol |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-10mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-5mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-40mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-25mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-2μmol |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2375-0112-2mg |

1-(3-chlorophenyl)-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea |

954632-66-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

3. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}ureaに関する追加情報

Introduction to 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea (CAS No. 954632-66-7)

1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With a CAS number of 954632-66-7, this molecule represents a fusion of aromatic rings, heterocyclic structures, and functional groups that make it a promising candidate for further investigation in drug discovery and development. The compound’s molecular framework incorporates a chlorophenyl group, a fluorophenyl moiety, and an oxazolidinone ring, which collectively contribute to its distinct chemical properties and reactivity.

The structural composition of 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea is meticulously designed to interact with biological targets in a specific manner. The presence of the chlorophenyl group introduces electrophilic characteristics, while the fluorophenyl substituent enhances lipophilicity and metabolic stability. The oxazolidinone ring serves as a scaffold for binding to biological receptors, making this compound an intriguing subject for medicinal chemists exploring novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity and receptor interactions. The urea functional group in 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea plays a crucial role in facilitating hydrogen bonding interactions with biological targets, which is essential for achieving high affinity and selectivity. This feature has made the compound a focal point in research aimed at identifying new treatments for various diseases.

One of the most compelling aspects of 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea is its potential application in the treatment of inflammatory and autoimmune disorders. Current research suggests that compounds with similar structural motifs may inhibit key enzymes involved in pro-inflammatory pathways. The combination of the chlorophenyl, fluorophenyl, and oxazolidinone components may provide a multifaceted approach to modulating inflammatory responses, offering hope for novel therapeutic strategies.

Furthermore, the compound’s design aligns with the growing trend in drug discovery towards molecules that exhibit dual functionality—targeting multiple pathways simultaneously. This approach has shown promise in preclinical studies, where early-stage candidates have demonstrated synergistic effects that enhance therapeutic outcomes. The structural features of 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea make it an ideal candidate for such investigations.

The synthesis of 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound’s complexity but also underscore the expertise required to produce it on an industrial scale.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea with biological targets. These studies have provided valuable insights into its potential mechanisms of action and have guided further optimization efforts. The integration of experimental data with computational modeling has become increasingly important in modern drug discovery pipelines.

The pharmacokinetic properties of 1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxyo 1 , 31 oxazolidin - 5 - ylmethyl } urea (CAS No . 954632 - 66 - 7 ) are also under investigation to assess its bioavailability , metabolic stability , and potential side effects . Preliminary data suggest that modifications to the molecular structure could enhance its pharmacokinetic profile , making it more suitable for clinical applications .

In conclusion , 1 - ( 31 chlor o phen y l ) - 31 { 31 ( 41 fluor o phen y l ) - 21 ox o - 11 , 31 ox az oli din - 51 ylm e th y l } u re a ( C A S N o . 954632 - 66 - 7 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with promising preclinical results , position it as a valuable asset in ongoing drug discovery efforts . As research continues to uncover new therapeutic applications , this compound is poised to play an important role in addressing unmet medical needs.

954632-66-7 (1-(3-chlorophenyl)-3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}urea) 関連製品

- 1805467-35-9(2,6-Dibromo-3-(difluoromethoxy)thiophenol)

- 160893-04-9(5-Methoxyquinolin-2(1H)-one)

- 138125-86-7(rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid)

- 1476028-21-3((S)-4-Boc-3-carbamoylmorpholine)

- 2229523-68-4(5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine)

- 1805348-07-5(4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)

- 3696-37-5(2-ethylpropanedinitrile)

- 1497985-18-8(3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid)

- 1227606-51-0(2-(bromomethyl)-4-fluoro-pyridine)

- 1132814-62-0(Ethyl 2-[1-(benzoylamino)cyclobutyl]propionate)